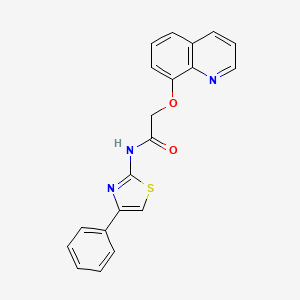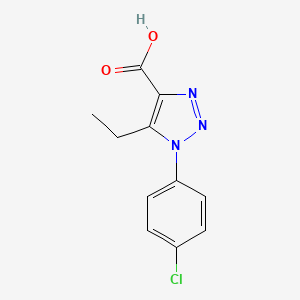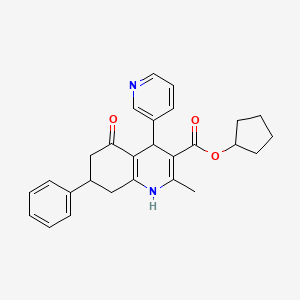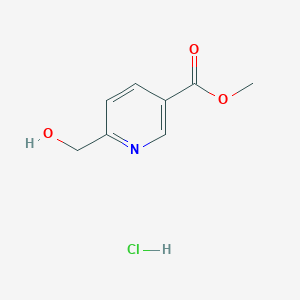
N-(4-phenyl-1,3-thiazol-2-yl)-2-quinolin-8-yloxyacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-phenyl-1,3-thiazol-2-yl)-2-quinolin-8-yloxyacetamide is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a thiazole ring, a quinoline moiety, and an acetamide group, which collectively contribute to its diverse chemical properties and biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-phenyl-1,3-thiazol-2-yl)-2-quinolin-8-yloxyacetamide typically involves multiple steps, starting with the preparation of the thiazole and quinoline intermediates. One common method includes the condensation of 2-aminothiazole with benzaldehyde to form 4-phenyl-1,3-thiazole. This intermediate is then reacted with 8-hydroxyquinoline in the presence of a suitable coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. This includes controlling temperature, pH, and reaction time, as well as employing purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-phenyl-1,3-thiazol-2-yl)-2-quinolin-8-yloxyacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction could produce amine-containing compounds.
Aplicaciones Científicas De Investigación
N-(4-phenyl-1,3-thiazol-2-yl)-2-quinolin-8-yloxyacetamide has been explored for various scientific research applications, including:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antifungal and antimicrobial properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mecanismo De Acción
The mechanism by which N-(4-phenyl-1,3-thiazol-2-yl)-2-quinolin-8-yloxyacetamide exerts its effects involves interaction with specific molecular targets and pathways. For instance, its antifungal activity is believed to be due to the induction of oxidative stress in fungal cells, leading to DNA damage and cell death . The compound increases the production of reactive oxygen species (ROS), which in turn activates stress response pathways and ultimately results in cellular apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
4-phenyl-1,3-thiazol-2-yl hydrazine: Exhibits similar antifungal properties but differs in its specific molecular interactions.
Thiazole derivatives: A broad class of compounds with diverse biological activities, including antimicrobial and anticancer properties.
Uniqueness
N-(4-phenyl-1,3-thiazol-2-yl)-2-quinolin-8-yloxyacetamide stands out due to its unique combination of a thiazole ring and a quinoline moiety, which imparts distinct chemical and biological properties. This structural uniqueness contributes to its potential as a versatile compound in various scientific and industrial applications.
Propiedades
IUPAC Name |
N-(4-phenyl-1,3-thiazol-2-yl)-2-quinolin-8-yloxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O2S/c24-18(12-25-17-10-4-8-15-9-5-11-21-19(15)17)23-20-22-16(13-26-20)14-6-2-1-3-7-14/h1-11,13H,12H2,(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCNQMEUADBOODD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)COC3=CC=CC4=C3N=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6-(3,5-dichloro-4-hydroxybenzylidene)-5-imino-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4938485.png)
![{(2R)-1-[(3-ethyl-5-isoxazolyl)carbonyl]-2-pyrrolidinyl}methanol](/img/structure/B4938490.png)
![N~2~-[(2,5-dimethylphenyl)sulfonyl]-N~2~-methyl-N~1~-phenylglycinamide](/img/structure/B4938503.png)
![2-(4-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-piperazinyl)-N-isopropylacetamide](/img/structure/B4938512.png)

![4-anilino-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B4938522.png)
![2-(4-bromo-3,5-dimethylphenoxy)-N-[2-(dimethylamino)ethyl]acetamide](/img/structure/B4938526.png)
![2-[benzyl({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)amino]ethanol](/img/structure/B4938530.png)
![N-butyl-5-{[4-(1H-pyrazol-1-ylmethyl)-1-piperidinyl]carbonyl}-2-pyridinamine](/img/structure/B4938546.png)

![N-[4-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)PHENYL]-3-PHENYLMETHANESULFONYLPROPANAMIDE](/img/structure/B4938549.png)
![3-{7-METHOXY-1-METHYL-1H,2H,3H,4H,9H-PYRIDO[3,4-B]INDOL-2-YL}PROPANEHYDRAZIDE](/img/structure/B4938558.png)


